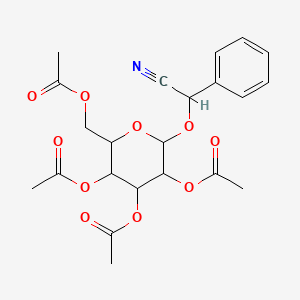
(S)-Prunasin Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tetraacetato de Prunasina es un compuesto químico derivado de la prunasina, un glucósido cianogénico que se encuentra en varias plantas. El compuesto se caracteriza por la presencia de cuatro grupos acetato unidos a la molécula de prunasina. Esta modificación aumenta su estabilidad y solubilidad, convirtiéndolo en un compuesto valioso para diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-Tetraacetato de Prunasina generalmente implica la acetilación de la prunasina. El proceso comienza con la extracción de la prunasina de fuentes naturales, seguida de su reacción con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar una acetilación completa. El producto resultante se purifica luego mediante técnicas de cristalización o cromatografía .
Métodos de Producción Industrial
La producción industrial de (S)-Tetraacetato de Prunasina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de acetilación. El producto final se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-Tetraacetato de Prunasina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar aldehídos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes u otras formas reducidas.
Sustitución: Los grupos acetato pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen tetraacetato de plomo y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de (S)-Tetraacetato de Prunasina puede producir aldehídos o cetonas, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
(S)-Tetraacetato de Prunasina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluido su papel en los mecanismos de defensa de las plantas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en la producción de diversos productos químicos y como intermedio en la síntesis de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de (S)-Tetraacetato de Prunasina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede liberar cianuro de hidrógeno por hidrólisis, que puede inhibir la respiración celular uniéndose a la citocromo c oxidasa en la cadena de transporte de electrones mitocondrial. Esta inhibición interrumpe la producción de ATP, lo que lleva a la disfunción celular y la muerte .
Comparación Con Compuestos Similares
Compuestos Similares
Amigdalina: Otro glucósido cianogénico que se encuentra en las plantas, similar en estructura a la prunasina.
Mandelonitrilo: Un compuesto relacionado que también libera cianuro de hidrógeno por hidrólisis.
Linamarina: Un glucósido cianogénico que se encuentra en la yuca y otras plantas.
Singularidad
(S)-Tetraacetato de Prunasina es único debido a su mayor estabilidad y solubilidad en comparación con su compuesto madre, la prunasina. La presencia de grupos acetato lo hace más adecuado para diversas aplicaciones, particularmente en síntesis orgánica y procesos industriales .
Propiedades
Fórmula molecular |
C22H25NO10 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
[3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3 |
Clave InChI |
QTSUMWNLKZZILY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


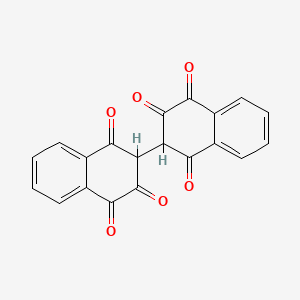

![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
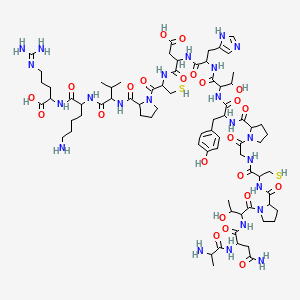
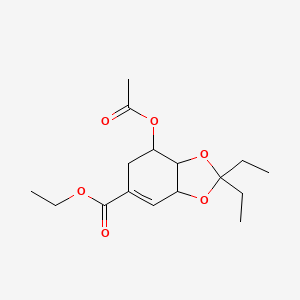
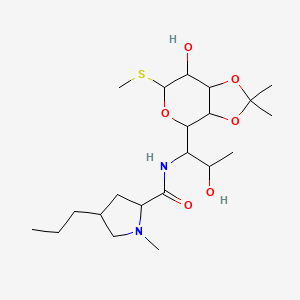
![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
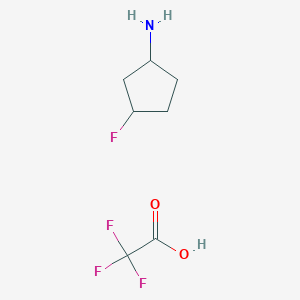
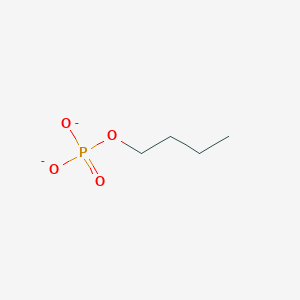
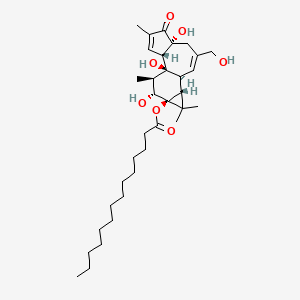
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
